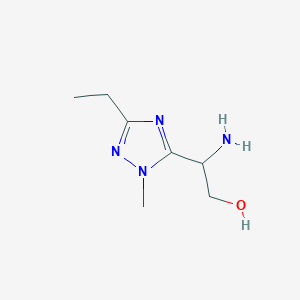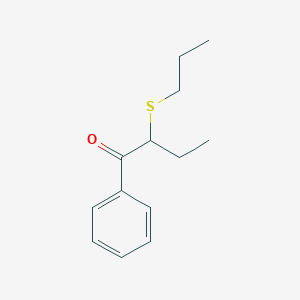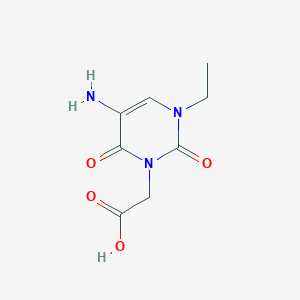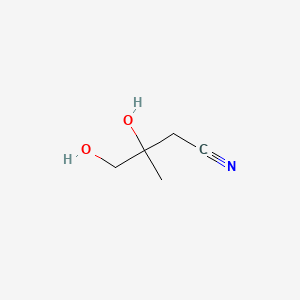
3,4-Dihydroxy-3-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-3-methylbutanenitrile is an organic compound with the molecular formula C5H9NO2 It is characterized by the presence of two hydroxyl groups and a nitrile group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-3-methylbutanenitrile can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a nitrile source under controlled conditions. For example, the reaction of 3,4-dihydroxybutanal with hydrogen cyanide in the presence of a base can yield this compound. The reaction typically requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydroxy-3-methylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: 3,4-Dioxo-3-methylbutanenitrile or 3,4-Dicarboxy-3-methylbutanenitrile.
Reduction: 3,4-Dihydroxy-3-methylbutylamine.
Substitution: 3,4-Dialkoxy-3-methylbutanenitrile or 3,4-Diacyl-3-methylbutanenitrile.
Applications De Recherche Scientifique
3,4-Dihydroxy-3-methylbutanenitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,4-Dihydroxy-3-methylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can result in changes in cellular processes, such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxy-3-methyl-2-pentanone: This compound has a similar structure but with a ketone group instead of a nitrile group.
3,4-Dihydroxybutanenitrile: Lacks the methyl group present in 3,4-Dihydroxy-3-methylbutanenitrile.
3,4-Dihydroxybenzonitrile: Contains an aromatic ring instead of a butane backbone.
Uniqueness
This compound is unique due to the presence of both hydroxyl and nitrile groups on a butane backbone, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C5H9NO2 |
|---|---|
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
3,4-dihydroxy-3-methylbutanenitrile |
InChI |
InChI=1S/C5H9NO2/c1-5(8,4-7)2-3-6/h7-8H,2,4H2,1H3 |
Clé InChI |
LTSXNYVOOTXJQP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#N)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



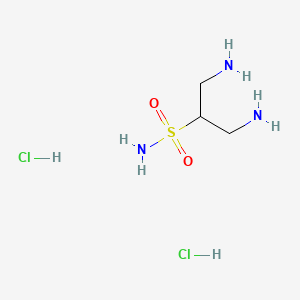
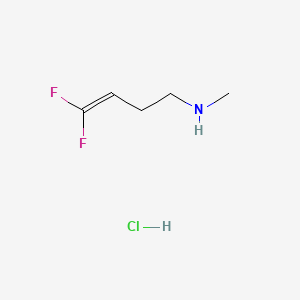

![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)
![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)

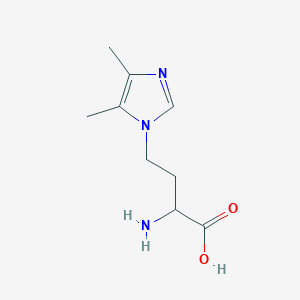
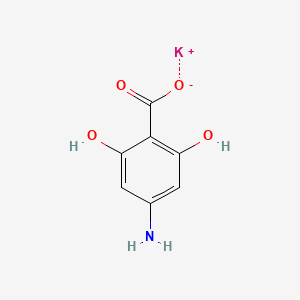
![{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)
